molecular formula C8H14N4O3 B1436211 Glyoxal-hydroimidazolone isomer CAS No. 207856-23-3

Glyoxal-hydroimidazolone isomer

Cat. No.: B1436211
CAS No.: 207856-23-3
M. Wt: 214.22 g/mol
InChI Key: HNPMYKAKAHPOGD-YFKPBYRVSA-N
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Description

Glyoxal-hydroimidazolone isomer is a compound derived from the reaction between glyoxal and amino acids, particularly arginine. This compound is a type of advanced glycation end-product (AGE), which forms through the Maillard reaction, a chemical reaction between amino acids and reducing sugars. Glyoxal-hydroimidazolone isomers are significant in various biological processes and have been studied for their roles in aging, diabetes, and other metabolic disorders .

Biochemical Analysis

Biochemical Properties

Glyoxal-hydroimidazolone isomer plays a significant role in biochemical reactions, particularly in the formation of AGEs. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is known to interact with glyoxalase I and glyoxalase II, enzymes involved in the detoxification of glyoxal. These interactions lead to the formation of stable adducts, which can affect the function of the proteins involved . Additionally, this compound can modify proteins by forming cross-links, which can alter their structure and function .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in Caenorhabditis elegans, this compound has been shown to increase food intake by altering tyramine signaling via the GATA transcription factor ELT-3 . This compound can also induce oxidative stress and inflammation, leading to cellular damage and apoptosis . Furthermore, this compound can affect the expression of genes involved in detoxification and stress response .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound exerts its effects by binding to proteins and forming stable adducts, which can inhibit or activate enzyme activity . For instance, it can inhibit the activity of glyoxalase I, leading to the accumulation of glyoxal and increased formation of AGEs . Additionally, this compound can induce changes in gene expression by activating transcription factors such as ELT-3, which regulates the expression of genes involved in tyramine signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. This compound is relatively stable under physiological conditions, but it can degrade over time, leading to the formation of other reactive intermediates . Long-term exposure to this compound can result in chronic oxidative stress and inflammation, which can affect cellular function and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce mild oxidative stress and inflammation, which can be beneficial in some contexts by activating stress response pathways . At high doses, this compound can cause severe oxidative damage, inflammation, and apoptosis . Threshold effects have been observed, where the toxic effects of this compound become apparent only above a certain concentration .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the detoxification of glyoxal by the glyoxalase system. This system comprises two enzymes, glyoxalase I and glyoxalase II, and a catalytic amount of glutathione cofactor . This compound can also affect metabolic flux by modifying key metabolic enzymes, leading to changes in metabolite levels . For example, it can inhibit the activity of glycolytic enzymes, resulting in altered glucose metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, which facilitate its uptake and distribution . Additionally, this compound can accumulate in specific tissues, such as the lens of the eye, where it can contribute to the formation of cataracts . The localization and accumulation of this compound can influence its biological activity and effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound can localize to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, it can accumulate in the mitochondria, leading to mitochondrial dysfunction and oxidative stress .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glyoxal-hydroimidazolone isomers are typically synthesized through the reaction of glyoxal with arginine residues in proteins. The reaction conditions often involve aqueous solutions at physiological pH and temperature. The formation of these isomers can be accelerated by increasing the concentration of glyoxal or by using catalysts that promote the Maillard reaction .

Industrial Production Methods: In industrial settings, the production of glyoxal-hydroimidazolone isomers can be achieved through controlled glycation processes. These processes involve the precise regulation of glyoxal and protein concentrations, as well as the maintenance of optimal reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Glyoxal-hydroimidazolone isomers undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include other advanced glycation end-products, such as argpyrimidine and pentosidine .

Scientific Research Applications

Glyoxal-hydroimidazolone isomers have a wide range of scientific research applications:

Mechanism of Action

The mechanism by which glyoxal-hydroimidazolone isomers exert their effects involves the modification of proteins through glycation. This modification alters the structure and function of proteins, leading to changes in cellular signaling pathways. The molecular targets include arginine residues in proteins, and the pathways involved are those related to oxidative stress and inflammation .

Comparison with Similar Compounds

Uniqueness: Glyoxal-hydroimidazolone isomers are unique due to their specific formation from glyoxal and their distinct structural properties. They have unique biological effects, particularly in the context of aging and metabolic diseases, which sets them apart from other glycation end-products .

Properties

IUPAC Name

(2S)-2-amino-5-[(5-oxo-1,4-dihydroimidazol-2-yl)amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O3/c9-5(7(14)15)2-1-3-10-8-11-4-6(13)12-8/h5H,1-4,9H2,(H,14,15)(H2,10,11,12,13)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPMYKAKAHPOGD-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=N1)NCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)NC(=N1)NCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are glyoxal-hydroimidazolone isomers (G-H1/H3), and why are they relevant in UHT milk?

A1: Glyoxal-hydroimidazolone isomers (G-H1/H3) are advanced glycation endproducts (AGEs). AGEs form through a series of reactions known as the Maillard reaction, which involves the interaction of sugars like lactose with proteins. In the context of UHT milk, the heat treatment used for sterilization can accelerate the Maillard reaction, leading to the formation of AGEs like G-H1/H3.

Q2: Can G-H1/H3 serve as markers for Maillard reaction progression in UHT milk?

A: Yes, the research suggests that G-H1/H3, along with other AGEs like N-ε-carboxymethyllysine (CML), N-ε-carboxyethyllysine (CEL), and methylglyoxal-hydroimidazolone isomers (MG-H1/H3), can potentially be used as markers to assess the extent of the Maillard reaction in UHT milk. [] The study demonstrated that the concentrations of these AGEs, including G-H1/H3, increased consistently during storage, indicating their potential as indicators of Maillard reaction progression.

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